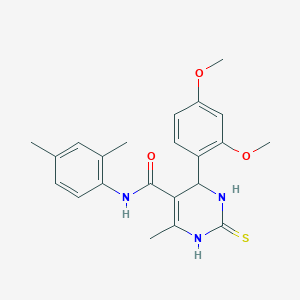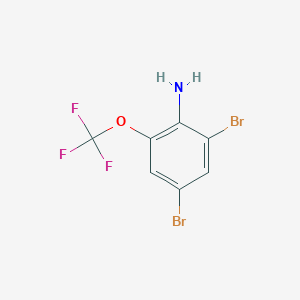
2,4-Dibromo-6-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of bromine and trifluoromethoxy groups attached to an aniline ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used in enantio- and diastereoselective addition reactions , indicating it may interact with its targets in a stereospecific manner.
Biochemical Pathways
It’s used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides , suggesting it may influence pathways related to insect physiology.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of insecticides , it may exert toxic effects on insects at the molecular and cellular level.
Action Environment
The action of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.
Preparation Methods
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline typically involves the bromination of 4-trifluoromethoxyaniline. One method involves using bromine and hydrogen peroxide in an aqueous medium with an inert grinding medium such as zirconium oxide beads . The reaction conditions are carefully controlled to achieve high purity and yield. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2,4-Dibromo-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dibromo-6-(trifluoromethoxy)aniline is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of agricultural chemicals and other industrial products.
Comparison with Similar Compounds
Similar compounds include:
2,6-Dibromo-4-(trifluoromethoxy)aniline: Shares similar structural features but differs in the position of the bromine atoms.
2,6-Dibromo-4-fluoroaniline: Another brominated aniline derivative with a fluorine atom instead of a trifluoromethoxy group.
The uniqueness of 2,4-Dibromo-6-(trifluoromethoxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAYONMSVJIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)
![1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2852682.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2852688.png)
![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)
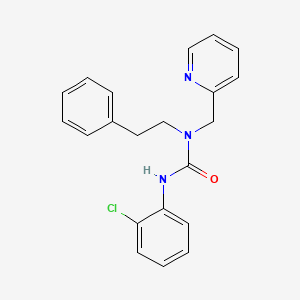
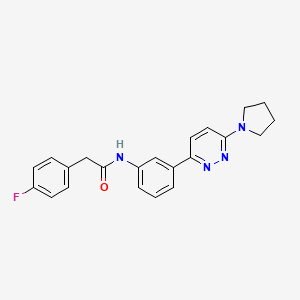
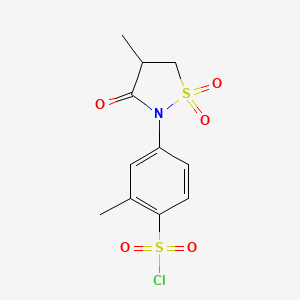
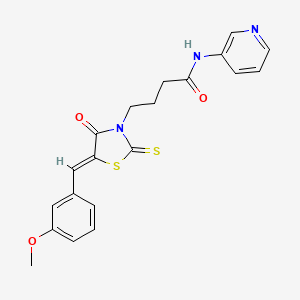
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
